Propoxate
CAS No.: 7036-58-0
Cat. No.: VC0540401
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7036-58-0 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | propyl 3-(1-phenylethyl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 |
| Standard InChI Key | LKGPZAQFNYKISK-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |
| Canonical SMILES | CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Profile
Molecular Composition
Propoxate (CAS No. 7036-58-0) is characterized by the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol . Its IUPAC name, propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, reflects its esterified structure, comprising a propyl chain linked to a carboxylate group on the imidazole ring and a 1-phenylethyl substituent at the nitrogen atom . The compound’s stereochemistry includes a racemic mixture (dl-form), as indicated in early pharmacological studies .
Key Structural Features:
-
Imidazole core: A five-membered aromatic ring with two nitrogen atoms, critical for interactions with biological targets.
-
Phenylethyl group: Enhances lipophilicity, facilitating blood-brain barrier penetration.
-
Propyl ester: Governs solubility and metabolic stability.
The canonical SMILES representation (CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2) and InChIKey (LKGPZAQFNYKISK-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Physicochemical Properties
Propoxate exhibits a predicted boiling point of 403.8±20.0°C and a density of 1.10±0.1 g/cm³, consistent with its moderate lipophilicity . Its pKa of 4.08±0.23 suggests partial ionization under physiological conditions, influencing its distribution and excretion . The compound’s solubility profile—highly soluble in both freshwater and saltwater—makes it uniquely suited for aquatic applications .
Synthesis and Production Methods
The synthesis of propoxate revolves around esterification reactions, typically involving 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid and propanol under acidic catalysis . Industrial-scale production employs continuous flow reactors to optimize yield and purity, followed by distillation or recrystallization for refinement . Despite the lack of publicly disclosed industrial protocols, academic literature confirms the centrality of imidazole functionalization in its synthesis .
Pharmacological Profile and Mechanism of Action
Propoxate’s anesthetic effects are attributed to its modulation of GABA<sub>A</sub> receptors, akin to its structural analogs etomidate and metomidate . By potentiating GABA-mediated chloride influx, it induces hyperpolarization of neuronal membranes, leading to rapid loss of consciousness. In fish, effective anesthesia occurs at concentrations as low as 0.5–10 ppm, with onset within 2–5 minutes and recovery within 10–15 minutes post-exposure .
Key Pharmacokinetic Parameters:
-
Onset: <5 minutes (dose-dependent).
-
Duration: 15–30 minutes (prolonged at higher doses).
-
Metabolism: Hepatic ester hydrolysis to inactive metabolites.
Applications in Aquatic Anesthesia and Research
Propoxate’s primary utility lies in aquatic research and aquaculture, where it facilitates stress-free handling, surgical procedures, and biometric measurements. Its advantages over traditional agents include:
| Parameter | Propoxate | Tricaine (MS-222) |
|---|---|---|
| Effective Concentration | 0.5–10 ppm | 50–1,000 ppm |
| Induction Time | 2–5 minutes | 5–15 minutes |
| Recovery Time | 10–15 minutes | 20–60 minutes |
Studies on rainbow trout (Oncorhynchus mykiss) demonstrate its efficacy in reducing cortisol responses during handling, underscoring its role in improving animal welfare .
Comparative Analysis with Traditional Anesthetic Agents
Propoxate’s 100-fold greater potency than Tricaine stems from its enhanced receptor affinity and lipid solubility . Unlike Tricaine, which requires buffering in saltwater, propoxate maintains efficacy across a wide pH range, simplifying administration in diverse aquatic systems .
Recent Advances and Research Developments
Despite its discovery in the 1960s, propoxate remains a focus of optimization studies. Recent efforts (2020–2025) aim to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume